4,8-Dimethyl-4,9-decadienal

Beschreibung

Contextualization within the Decadienal Class of Organic Compounds

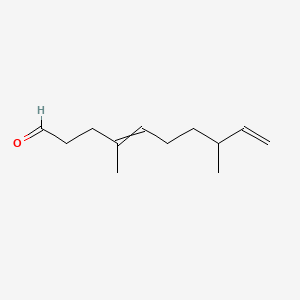

4,8-Dimethyl-4,9-decadienal belongs to the broader class of decadienals, which are unsaturated aldehydes featuring a ten-carbon chain and two double bonds. Current time information in Bangalore, IN.scent.vnguidechem.comontosight.ai As an aldehyde, its structure is characterized by a formyl group (-CHO). ontosight.ai The presence of two carbon-carbon double bonds classifies it as a dienal. These structural features, particularly the positions of the methyl groups and the double bonds, are crucial in defining its distinct chemical and sensory properties. ontosight.ai

Decadienals are generally recognized as medium-chain aldehydes. ontosight.ai This class of compounds is of significant interest in various scientific fields, including food science and biochemistry, often originating from the oxidation of fatty acids. ontosight.ai While this compound is primarily associated with synthetic chemistry for fragrance applications, other isomers of decadienal are found in nature and contribute to the aroma and flavor of various foods. ontosight.aicosmileeurope.eu

Significance and Research Landscape of this compound

The primary significance of this compound lies in its application as a fragrance ingredient. cosmileeurope.eugoogle.comthegoodscentscompany.comspecialchem.com It is known for its potent and complex aroma, often described as floral, with notes of muguet (lily of the valley), magnolia, and a fresh, green character. google.comthegoodscentscompany.com It is used in a variety of consumer products, including perfumes, soaps, and detergents, to impart these specific olfactory qualities. cosmileeurope.eugoogle.com The compound is sometimes referred to by the trade name Floral Super. thegoodscentscompany.comgoogle.com

Research into this compound has been notably focused on its synthesis and its properties as a fragrance material. A patented method for its production involves the reaction of 3-hydroxy-citronellene with a vinyl ether in the presence of an acid catalyst, followed by heating. google.com This process highlights the application of established principles of organic chemistry to create novel compounds with desirable sensory characteristics. google.com

More recent scientific investigations have also explored the toxicological profile of this compound as a fragrance ingredient. A 2024 clinical study investigated its potential to cause skin sensitization. lu.se This research is crucial for establishing safe use levels in consumer products and is part of a broader effort to evaluate the performance of quantitative risk assessments for fragrance ingredients. lu.seresearchgate.net The study determined suitable patch test concentrations that are considered safe for evaluating allergic contact dermatitis. lu.se

Furthermore, the compound is listed in various chemical databases and is a subject of ongoing safety assessments by organizations such as the Research Institute for Fragrance Materials (RIFM). researchgate.net Its potential for biological activities, such as antimicrobial or insect attractant properties, has been suggested for the broader class of dimethyl-decadienals, indicating potential avenues for future research beyond its current applications in perfumery. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O | scent.vnguidechem.comchemnet.com |

| Molecular Weight | 180.29 g/mol | scent.vnguidechem.com |

| CAS Number | 71077-31-1 | scent.vnguidechem.comchemnet.com |

| Appearance | Colorless to yellow liquid | lookchem.com |

| Boiling Point | 260.4 °C at 760 mmHg | chemnet.com |

| Density | 0.847 g/cm³ | chemnet.com |

| Flash Point | 111.8 °C | chemnet.com |

| Vapor Pressure | 0.0123 mmHg at 25 °C | chemnet.com |

Synonyms for this compound

| Synonym | Source(s) |

| (4E)-4,8-Dimethyl-4,9-decadienal | scent.vnchemnet.com |

| 4,8-Dimethyldeca-4,9-dienal | scent.vnguidechem.comchemnet.com |

| 4,9-Decadienal, 4,8-dimethyl- | guidechem.comchemnet.com |

| Floral Super | guidechem.comthegoodscentscompany.comgoogle.com |

| Magnolia decadienal | lookchem.com |

Eigenschaften

CAS-Nummer |

71077-31-1 |

|---|---|

Molekularformel |

C12H20O |

Molekulargewicht |

180.29 g/mol |

IUPAC-Name |

4,8-dimethyldeca-4,9-dienal |

InChI |

InChI=1S/C12H20O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10-11H,1,5-7,9H2,2-3H3 |

InChI-Schlüssel |

QVEOSYKPYFNQAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC=C(C)CCC=O)C=C |

Herkunft des Produkts |

United States |

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the environmental hazard potential of 4,8-dimethyl-4,9-decadienal?

- Methodology : Conduct acute ecotoxicity assays using standardized test organisms such as Daphnia magna (water fleas). For example, measure the 48-hour EC50 (half-maximal effective concentration) via OECD Test Guideline 202. In one study, the EC50 for Daphnia magna was reported as 1.4 mg/L, classifying the compound under chronic aquatic hazard category 2 .

- Key Parameters : Include control groups, solvent compatibility, and statistical validation of dose-response curves.

Q. What analytical methods are recommended for structural characterization and purity assessment of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Cross-reference spectral data with RIFM safety assessment protocols, which often include retention indices and fragmentation patterns specific to fragrance ingredients .

- Validation : Ensure method reproducibility via spike-recovery experiments and calibration with certified reference standards.

Advanced Research Questions

Q. How should researchers reconcile conflicting data in safety assessments of this compound across different regulatory frameworks?

- Methodology : Compare endpoint-driven thresholds from multiple sources (e.g., IFRA standards, RIFM assessments, and environmental hazard classifications). For instance, IFRA’s acceptable use levels are derived from systemic toxicity and dermal sensitization studies, while environmental classifications rely on acute aquatic toxicity data .

- Resolution Strategy : Apply the precautionary principle by adopting the lowest acceptable concentration across endpoints. Validate through in vitro assays like KeratinoSens™ for skin sensitization potential.

Q. What experimental designs are optimal for evaluating chronic aquatic toxicity of this compound?

- Methodology : Perform long-term exposure studies (e.g., OECD Test Guideline 211) on fish or algae to assess chronic effects like impaired growth or reproduction. Use NOEC (no observed effect concentration) and LOEC (lowest observed effect concentration) metrics. The compound’s classification under chronic aquatic hazard category 2 suggests a tiered testing approach, starting with algae and progressing to fish .

- Data Interpretation : Account for bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) models.

Q. How can researchers validate analytical methods for detecting trace levels of this compound in complex matrices (e.g., environmental samples)?

- Methodology : Optimize extraction techniques (e.g., solid-phase microextraction) coupled with high-resolution LC-MS/MS. Validate method sensitivity via limits of detection (LOD) and quantification (LOQ), ensuring compliance with ISO/IEC 17025 standards.

- Matrix Effects : Conduct spike-and-recovery tests in representative matrices (e.g., wastewater, sediment) to assess interference and recovery rates.

Methodological Notes

- Safety Protocols : Adopt PPE guidelines from IFRA and RIFM, which recommend handling the compound in ventilated environments due to its classification under aquatic hazard category 2 .

- Data Sources : Prioritize peer-reviewed toxicological assessments (e.g., RIFM) over non-academic databases. For structural data, cross-validate with crystallographic repositories like the Cambridge Structural Database.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.